molecular formula C13H9Cl2FO B1400422 (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol CAS No. 1350760-13-2

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1400422
CAS No.: 1350760-13-2
M. Wt: 271.11 g/mol
InChI Key: JHDSLBWLRYYQQG-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol is a useful research compound. Its molecular formula is C13H9Cl2FO and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1350760-13-2

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3,5-dichloro-4-(4-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-5-8(7-17)6-12(15)13(11)9-1-3-10(16)4-2-9/h1-6,17H,7H2

InChI Key

JHDSLBWLRYYQQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)CO)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)CO)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4′-fluorobiphenyl-4-carboxylic acid (350 mg, 1.155 mmol) in THF (5 mL) was added 2M borane-methyl sulfide complex in THF (0.35 mL, 0.70 mmol) at room temperature. After 20 hours, the reaction was quenched with 2M HCl and water and was extracted twice with ethyl acetate. The organic layers were washed with brine containing some aqueous sodium bicarbonate, dried over sodium sulfate, combined and concentrated. The residue was purified on silica gel (COMBI FLASH 12 gm column, 100% DCM, then a gradient of 2-10% ethyl acetate/DCM) to give a single main band by TLC (65 mg) containing a 1:1 mixture of title intermediate and 3,5-dichlorobenzyl alcohol from the Step 1 bi-product impurity. The mixture was used directly in Step 3.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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